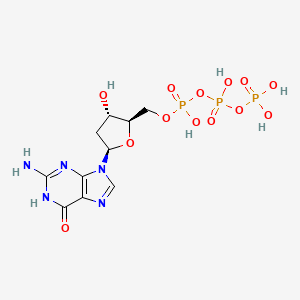

![molecular formula C14H8F3N5O3S B1436574 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866142-60-1](/img/structure/B1436574.png)

2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

Overview

Description

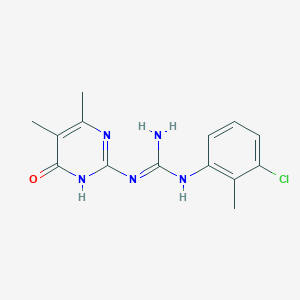

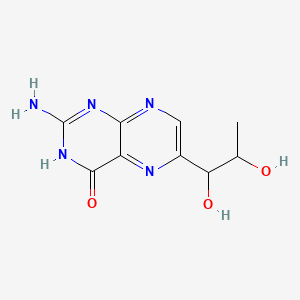

The compound “2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a complex organic molecule. It contains several functional groups and rings, including a pyrimidinone ring, a thiazole ring, and a nitrophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrimidinone ring, thiazole ring, and nitrophenyl group contribute to its unique chemical properties .Scientific Research Applications

Hydrogen-Bonded Molecular Structures

Research has revealed the structural intricacies of related pyrimidinone derivatives through X-ray crystallography, emphasizing the polarization of electronic structures and the formation of hydrogen-bonded ribbons and sheets. These studies provide foundational knowledge for understanding the interaction mechanisms that could influence the compound's behavior in various applications, such as materials science and drug design (Orozco et al., 2009).

Synthesis of Derivatives for Potential Therapeutic Use

Several studies focus on the synthesis of pyrimidinone derivatives and their potential applications in therapy. For instance, the exploration of 3-(pyrimidin-2-yl)amino-1(2)H-1,2,4-triazole derivatives has provided valuable insights into the development of novel compounds with potential therapeutic applications, highlighting the diversity of chemical modifications possible with the core pyrimidinone structure (Ivashchenko et al., 1980).

Imaging Agents for Parkinson's Disease

The synthesis of specific pyrimidinone derivatives for use as PET imaging agents in Parkinson's disease research illustrates the compound's utility in neurology and diagnostic imaging. This application demonstrates the potential of pyrimidinone derivatives in developing tools for the early detection and monitoring of neurological conditions (Wang et al., 2017).

Novel Transformations in Heterocyclic Chemistry

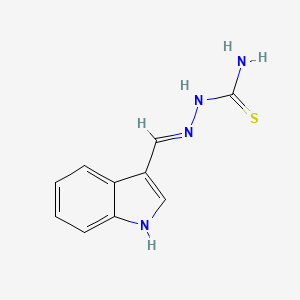

Research on novel transformations of amino and carbonyl/nitrile groups in related structures underscores the versatility of pyrimidinone derivatives in synthetic organic chemistry. Such studies pave the way for the creation of new heterocyclic compounds with various scientific applications, including drug development and materials science (Pokhodylo et al., 2010).

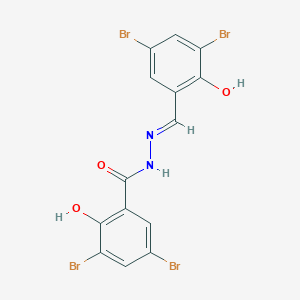

Antimicrobial and Anti-Inflammatory Activities

Investigations into the antimicrobial and anti-inflammatory activities of new pyrimidine and thiophene derivatives have highlighted the potential of pyrimidinone-based compounds in developing new antibacterial and anti-inflammatory treatments. This research avenue is crucial for addressing the rising challenge of antibiotic resistance and chronic inflammatory conditions (Lahsasni et al., 2018).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Pyrimidinones also have a wide range of biological activities and are used in various therapeutic applications .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Thiazole derivatives, for example, have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Thiazole and pyrimidinone derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its specific chemical structure. Thiazole and pyrimidinone derivatives can have varied pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Thiazole and pyrimidinone derivatives can have a wide range of effects due to their diverse biological activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. The specific effects would depend on the chemical properties of the compound .

properties

IUPAC Name |

2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N5O3S/c15-14(16,17)10-5-11(23)20-12(19-10)21-13-18-9(6-26-13)7-2-1-3-8(4-7)22(24)25/h1-6H,(H2,18,19,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIVFODTIJBHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=NC(=CC(=O)N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B1436495.png)

![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)

![6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436502.png)

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436504.png)

![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B1436510.png)